Cas no 294877-33-1 (1-(3-Bromophenyl)-1H-pyrazole)
1-(3-Bromophenyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Bromophenyl)-1H-pyrazole
- 1-(3-Bromo-phenyl)-1H-pyrazole
- 1-(3-bromophenyl)pyrazole
- 1H-Pyrazole,1-(3-bromophenyl)-
- (3-bromophenyl)pyrazole
- 3-(1H-Pyrazol-1-yl)bromobenzene
- N-(3-bromophenyl)pyrazole
- 1H-Pyrazole, 1-(3-bromophenyl)-
- AM20060445
- FT-0647764
- BP-21294
- KUWAIOZTKMAIPI-UHFFFAOYSA-N
- STR07180
- A819933
- AB29652
- SCHEMBL2733351
- AKOS009564869
- DTXSID10427805
- SY104067
- 294877-33-1
- J-503103
- AS-5191
- MFCD06797472
- 1-(3-Bromophenyl)-1H-pyrazole, AldrichCPR
- DB-010511
-
- MDL: MFCD06797472
- Inchi: 1S/C9H7BrN2/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H
- InChI Key: KUWAIOZTKMAIPI-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)N1C=CC=N1
Computed Properties
- Exact Mass: 221.97900
- Monoisotopic Mass: 221.97926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 17.8Ų
Experimental Properties
- Density: 1.5
- Boiling Point: 297.7°C at 760 mmHg
- Flash Point: 133.8°C
- Refractive Index: 1.64
- PSA: 17.82000
- LogP: 2.63480
1-(3-Bromophenyl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049003770-25g |
1-(3-Bromophenyl)-1H-pyrazole |
294877-33-1 | 95% | 25g |
$429.00 | 2023-09-02 | |
| Fluorochem | 075489-1g |
1-(3-Bromo-phenyl)-1H-pyrazole |
294877-33-1 | 95% | 1g |
£45.00 | 2022-03-01 | |
| Fluorochem | 075489-5g |
1-(3-Bromo-phenyl)-1H-pyrazole |
294877-33-1 | 95% | 5g |
£125.00 | 2022-03-01 | |
| Fluorochem | 075489-10g |
1-(3-Bromo-phenyl)-1H-pyrazole |
294877-33-1 | 95% | 10g |
£225.00 | 2022-03-01 | |
| Fluorochem | 075489-25g |
1-(3-Bromo-phenyl)-1H-pyrazole |
294877-33-1 | 95% | 25g |
£450.00 | 2022-03-01 | |
| TRC | B694993-100mg |
1-(3-Bromophenyl)-1H-pyrazole |
294877-33-1 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B694993-250mg |
1-(3-Bromophenyl)-1H-pyrazole |
294877-33-1 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B694993-500mg |
1-(3-Bromophenyl)-1H-pyrazole |
294877-33-1 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B694993-1g |
1-(3-Bromophenyl)-1H-pyrazole |
294877-33-1 | 1g |
$ 98.00 | 2023-04-18 | ||
| Chemenu | CM187812-5g |
1-(3-Bromo-phenyl)-1H-pyrazole |
294877-33-1 | 95+% | 5g |
$99 | 2021-08-05 |
1-(3-Bromophenyl)-1H-pyrazole Suppliers
1-(3-Bromophenyl)-1H-pyrazole Related Literature
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Ganapam Manohar Reddy,Naidu Sambasiva Rao,H. Maheswaran Org. Chem. Front. 2018 5 1118
Additional information on 1-(3-Bromophenyl)-1H-pyrazole
1-(3-Bromophenyl)-1H-pyrazole: A Comprehensive Overview
1-(3-Bromophenyl)-1H-pyrazole (CAS No. 294877-33-1) is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the pyrazole family, which is a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The presence of a bromine atom at the 3-position of the phenyl ring introduces unique electronic and steric properties, making it a versatile building block for various applications.
The synthesis of 1-(3-Bromophenyl)-1H-pyrazole involves a series of well-established organic reactions, including nucleophilic aromatic substitution and cyclization processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint while maintaining high yields. This compound's ability to undergo further functionalization has made it a valuable intermediate in the construction of complex molecular architectures.
One of the most notable applications of 1-(3-Bromophenyl)-1H-pyrazole is in drug discovery. The pyrazole ring is known for its ability to act as a bioisostere, mimicking the pharmacophoric properties of other heterocycles while offering improved bioavailability and stability. Researchers have explored its potential as a scaffold for developing kinase inhibitors, which are critical in targeting various diseases, including cancer and inflammatory disorders.
Recent studies have also highlighted the role of 1-(3-Bromophenyl)-1H-pyrazole in materials science, particularly in the development of advanced materials such as organic semiconductors and sensors. Its conjugated system allows for efficient charge transport properties, making it a promising candidate for use in organic electronics. Furthermore, its bromine substituent enhances its ability to participate in supramolecular interactions, which is essential for self-assembling materials.
The structural versatility of 1-(3-Bromophenyl)-1H-pyrazole has also led to its use in click chemistry applications. The compound's reactivity under mild conditions facilitates the rapid assembly of larger molecules, which is particularly advantageous in high-throughput screening processes. This has opened new avenues for exploring its potential in drug delivery systems and nanotechnology.
In terms of biological activity, 1-(3-Bromophenyl)-1H-pyrazole has demonstrated potent anti-inflammatory and antioxidant properties. These effects are attributed to its ability to modulate key cellular pathways involved in oxidative stress and inflammation. Ongoing research is focused on optimizing its bioavailability and minimizing off-target effects to enhance its therapeutic potential.
From an environmental standpoint, the synthesis and application of 1-(3-Bromophenyl)-1H-pyrazole have been scrutinized for their sustainability credentials. Green chemistry approaches, such as using renewable feedstocks and catalytic systems, are being increasingly adopted to minimize waste and energy consumption during production.
In conclusion, 1-(3-Bromophenyl)-1H-pyrazole (CAS No. 294877-33-1) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, coupled with its diverse functionalization possibilities, continues to drive innovation across multiple disciplines. As research progresses, this compound is poised to play an even more significant role in advancing both therapeutic interventions and cutting-edge materials science.
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